molecular formula C12H9BrF2N2O3S B1373952 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1086063-46-8

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B1373952
M. Wt: 379.18 g/mol
InChI Key: KOPZSDXCMOPQKR-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C12H9BrF2N2O3S . It is a derivative of pyridine.


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium acetate and bis(pinacol)diborane in 1,4-dioxane at 100°C for 3 hours . The reaction was then treated with N [5-bromo-2- (methyloxy)-3-pyridinyl]-2,4-difluorobenzenesulfonamide and another portion of PdCl2 (dppf)-CH2Cl2, then heated at 110°C for 16 hours .


Molecular Structure Analysis

The InChI code for this compound is KOPZSDXCMOPQKR-UHFFFAOYSA-N . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.18 . It has 21 heavy atoms, 12 of which are aromatic . It has 4 rotatable bonds, 6 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 75.46 . It has a Log Po/w (iLOGP) of 2.48 .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Application: The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Method: The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
    • Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Efficient Synthesis of Novel Pyridine-Based Derivatives

    • Application: Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced novel pyridine derivatives .
    • Method: The present study describes palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
    • Results: The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
  • Synthesis, Crystal Structure, Absolute Configuration

    • Application: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs .
    • Method: R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .
    • Results: The stereostructures have been researched .

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPZSDXCMOPQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733244
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

CAS RN

1086063-46-8
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-(methyloxy)-3-pyridinamine (13.7 g, 67.5 mmol) in pyridine (200 ml) was added slowly 2,4-difluorobenzenesulfonyl chloride (14.37 g, 67.6 mmol) over 15 min (reaction became heterogeneous). The ice bath was removed and the reaction was stirred at ambient temperature for 16 h. Most of the pyridine was removed in vacuo and the residue diluted with water (500 mL). The solids were filtered off and washed with copious amounts of water to give 21 g of crude desired product. More solid appeared in the mother liquor and was filtered and washed with water to give an additional 1.5 g of desired material. The two batches were combined, triturated with 70 ml of methylene chloride, and dried in a vacuum oven at 50° C. to give the title compound (15 g).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
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Citations

For This Compound
24
Citations
H Gao, Z Li, K Wang, Y Zhang, T Wang, F Wang, Y Xu - Pharmaceuticals, 2023 - mdpi.com
Phosphatidylinositol 3-kinase (PI3K) plays an important role in cell proliferation, survival, migration, and metabolism, and has become an effective target for cancer treatment. Meanwhile…
Number of citations: 1 www.mdpi.com
AL Leivers, M Tallant, JB Shotwell… - Journal of medicinal …, 2014 - ACS Publications
Hepatitis C virus (HCV) assembles many host cellular proteins into unique membranous replication structures as a prerequisite for viral replication, and PI4KIIIα is an essential …
Number of citations: 75 pubs.acs.org
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
GSK2126458 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) with low picomolar to subnanomolar activity. [ 11 C]…
Number of citations: 60 www.sciencedirect.com
Y Chen, L Zhang, C Yang, J Han, C Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is related to cellular activities. Abnormalities of this signaling …
Number of citations: 12 www.sciencedirect.com
W Liu, W Ma, M Wang, Z Wang, SD Grega… - American Journal of …, 2023 - ncbi.nlm.nih.gov
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer due to its central role in cell growth, survival, and proliferation. Overactivation of the PI3K/Akt/mTOR pathway may …
Number of citations: 6 www.ncbi.nlm.nih.gov
X Lv, H Ying, X Ma, N Qiu, P Wu, B Yang… - European Journal of …, 2015 - Elsevier
A novel series of 4-alkynyl-quinoline derivatives were designed, synthesized and biologically evaluated for their PI3Kα inhibitory activities and anti-proliferative effects against two …
Number of citations: 39 www.sciencedirect.com
YH Fan, W Li, DD Liu, MX Bai, HR Song, YN Xu… - European Journal of …, 2017 - Elsevier
Phosphatidylinositol 3-kinase (PI3K) is a pivotal regulator of intracellular signaling pathways and considered as a promising target in the development of a therapeutic treatment of …
Number of citations: 43 www.sciencedirect.com
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
Inhibition of PI3K pathway has become a desirable strategy for cancer treatment. In this work, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and …
Number of citations: 1 www.tandfonline.com
J Han, Y Chen, C Yang, T Liu, M Wang, H Xu… - European journal of …, 2016 - Elsevier
The phosphoinositide 3-kinase (PI3K) family is one of the most frequently activated enzymes in a wide range of human cancers; thus, inhibition of PI3K represents a promising strategy …
Number of citations: 14 www.sciencedirect.com
FD Dong, DD Liu, CL Deng, X Qin, K Chen… - Bioorganic & Medicinal …, 2018 - Elsevier
The abnormal activation of PI3K signaling pathway leads to the occurrence of various cancers. The PI3Kα is frequently mutated and overexpressed in many human cancers. Therefore, …
Number of citations: 2 www.sciencedirect.com

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